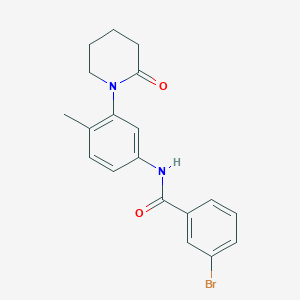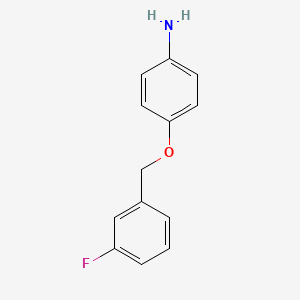
4-(3-Fluoro-benzyloxy)-phenylamine
Übersicht
Beschreibung
4-(3-Fluoro-benzyloxy)-phenylamine is a chemical compound with the molecular formula C14H11FO2 . It is a pyridinium salt, which is synthesized by the reaction of 4-(3-fluorobenzyloxy)benzaldehyde with potassium p-toluenesulfonate .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide . The reactants are sequentially added to a single-neck round bottom flask and the reaction is carried out at 60 °C for 5 hours. After cooling to room temperature, the mixture is filtered and the filtrate is collected. The product is then purified by direct column chromatography .Molecular Structure Analysis
The molecular weight of this compound is 230.23 g/mol . The SMILES string representation of the molecule is Fc1cccc(COc2ccc(C=O)cc2)c1 .Physical And Chemical Properties Analysis
This compound is a solid crystalline substance . It has a melting point of 46.0 to 50.0 °C and a boiling point of 265°C/3mmHg (lit.) . The density of the compound is predicted to be 1.211±0.06 g/cm3 . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Fluorescence Sensing Applications
4-(3-Fluoro-benzyloxy)-phenylamine and related compounds have been explored for their potential in fluorescence sensing applications. Tanaka et al. (2001) synthesized fluorophores sensitive to pH changes and selective in metal cations, highlighting the utility of such compounds in sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Synthetic Processes and Compound Formation
Li Meiling (2010) investigated the synthetic process for related compounds, underscoring the significance of these compounds in chemical synthesis and the development of new materials (Li Meiling, 2010).
Derivatization for Analytical Chemistry
Zhu, Shaw, and Barrett (2003) evaluated 4-fluoro-7-nitro-2,1,3-benzoxadiazole, a related compound, as a fluorogenic derivatization reagent for catecholamines, demonstrating its potential in analytical chemistry (Zhu, Shaw, & Barrett, 2003).
Pharmacophore Development
King et al. (2012) identified the incorporation of a (3-fluoro)benzyloxy unit as crucial in enhancing the modulation of sodium currents, indicating the relevance of such compounds in pharmacological research (King, Yang, Wang, Dustrude, Barbosa, Due, Piekarz, Wilson, White, Salomé, Cummins, Khanna, & Kohn, 2012).
Safety and Hazards
The safety data sheet for 4-(3-Fluoro-benzyloxy)-phenylamine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
The primary target of 4-(3-Fluoro-benzyloxy)-phenylamine is the central nervous system . It acts on various neurological conditions, making it a potential therapeutic agent for a range of disorders .
Mode of Action
This compound interacts with its targets by blocking voltage-sensitive sodium and calcium channels and inhibiting glutamate release . This interaction results in changes in neuronal activity, potentially alleviating symptoms of various neurological disorders .
Biochemical Pathways
The compound affects the biochemical pathways related to neuronal signaling . By blocking sodium and calcium channels and inhibiting glutamate release, it can alter the excitability of neurons and the transmission of signals within the central nervous system .
Result of Action
The molecular and cellular effects of this compound’s action include changes in neuronal activity and signaling . These changes can potentially alleviate symptoms of various neurological disorders, including epilepsy, Parkinson’s disease, and others .
Eigenschaften
IUPAC Name |
4-[(3-fluorophenyl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKDKHDGVBPEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2895551.png)
![7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2895554.png)
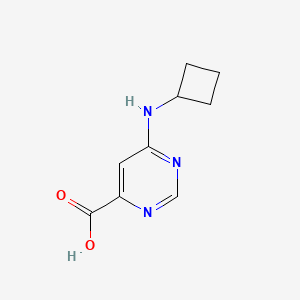

![2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]acetonitrile](/img/structure/B2895557.png)
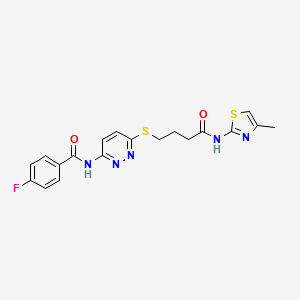
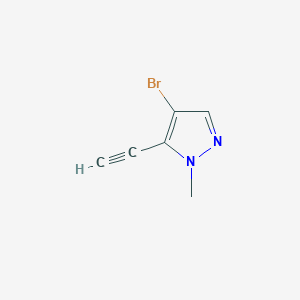
![1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2895563.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2895564.png)

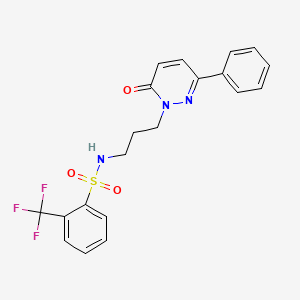
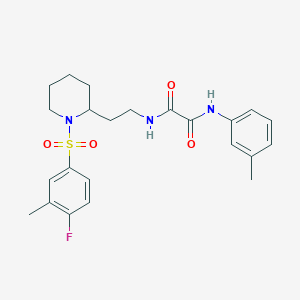
![N-(2-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2895571.png)
